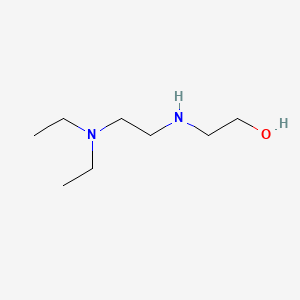

2-((2-(Diethylamino)ethyl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(Diethylamino)ethyl)amino)ethanol is a useful research compound. Its molecular formula is C8H20N2O and its molecular weight is 160.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

One of the primary applications of 2-((2-(Diethylamino)ethyl)amino)ethanol is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separation processes, making it essential for pharmacokinetic studies .

Biochemistry

In biochemistry, DEAE serves as a reagent in various synthesis processes and as a stabilizing agent for enzymes and proteins. Its ability to interact with biological molecules allows it to function as a buffer component in biochemical assays. For example, DEAE has been utilized in the preparation of iron clusters which are important in studying the magnetic properties of these complexes .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in drug development. Its structure allows it to act as a weak base, making it suitable for formulating drugs that require specific pH conditions for optimal efficacy. Studies have shown that derivatives of DEAE exhibit significant anticancer properties, with certain compounds demonstrating IC50 values in the nanomolar range against various cancer cell lines .

Case Study 1: Pharmacokinetic Studies

A study focused on the pharmacokinetics of DEAE demonstrated its effectiveness in enhancing drug solubility and stability. The research involved administering DEAE alongside a poorly soluble drug and measuring the bioavailability through HPLC analysis. The results indicated a significant increase in the drug's absorption rate when formulated with DEAE compared to control groups .

Case Study 2: Enzyme Stabilization

In another investigation, DEAE was employed to stabilize enzymes used in industrial applications. The study revealed that DEAE improved the thermal stability of these enzymes, thus enhancing their activity over prolonged periods. This property is particularly beneficial in biocatalysis where enzyme longevity is crucial for economic viability .

Table 1: Comparison of DEAE Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | HPLC separation of compounds | Effective isolation of impurities; scalable methods |

| Biochemistry | Stabilizing agent for enzymes | Improved enzyme activity and stability |

| Pharmaceutical | Drug formulation and development | Enhanced solubility and bioavailability |

Table 2: Case Study Outcomes

| Case Study | Focus Area | Results |

|---|---|---|

| Pharmacokinetics | Drug absorption | Increased bioavailability when combined with DEAE |

| Enzyme Stabilization | Industrial enzyme activity | Enhanced thermal stability leading to prolonged enzyme life |

Análisis De Reacciones Químicas

Acid-Base Reactions

The tertiary amine group undergoes protonation in acidic conditions to form water-soluble ammonium salts. This property is leveraged in corrosion inhibition, where it neutralizes acidic species like carbonic acid in industrial systems . For example:

(C2H5)2NCH2CH2NHCH2CH2OH+HCl→(C2H5)2NH+CH2CH2NHCH2CH2OH⋅Cl−

The alcohol group can also participate in acid-catalyzed esterification or etherification under specific conditions .

CO₂ Absorption and Carbamate Formation

The compound’s amine groups react with CO₂ to form carbamates and bicarbonates, a key mechanism in carbon capture applications. In biphasic solvent systems (e.g., blends with 2-((2-aminoethyl)amino)ethanol), phase separation occurs post-reaction, concentrating CO₂ products (carbamates, HCO₃⁻/CO₃²⁻) in the lower phase .

Key Findings from CO₂ Absorption Studies

Alkylation and Acylation

The amine groups are susceptible to alkylation (e.g., with ethylene oxide) or acylation (e.g., with acid chlorides). For example, reaction with ethylene oxide forms quaternary ammonium derivatives, which are precursors to ion-exchange resins :

(C2H5)2NCH2CH2NHCH2CH2OH+C2H4O→(C2H5)2N+(CH2CH2O)−CH2CH2NHCH2CH2OH

Oxidation Reactions

The tertiary amine can oxidize to form N-oxides, while the alcohol group may oxidize to carboxylic acids under strong conditions. Metabolic studies on related amines show pathways such as :

(C2H5)2NCH2CH2NHCH2CH2OHOxidation(C2H5)2N(O)CH2CH2NHCH2CH2OH

Metabolic Pathways

In vivo, the compound is metabolized via:

-

N-Oxidation : Formation of stable N-oxide derivatives.

-

Dealkylation : Cleavage of ethyl groups to yield primary amines.

-

Conjugation : Incorporation into phospholipids or reaction with glucuronic acid .

Experimental Challenges and Considerations

Propiedades

Número CAS |

51254-17-2 |

|---|---|

Fórmula molecular |

C8H20N2O |

Peso molecular |

160.26 g/mol |

Nombre IUPAC |

2-[2-(diethylamino)ethylamino]ethanol |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)7-5-9-6-8-11/h9,11H,3-8H2,1-2H3 |

Clave InChI |

CPVZVEFIBNWXMH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNCCO |

SMILES canónico |

CCN(CC)CCNCCO |

Key on ui other cas no. |

51254-17-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.